molecular formula C9H4N4 B14186587 1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile

1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile

Cat. No.: B14186587
M. Wt: 168.15 g/mol
InChI Key: CMHJXIMPZKRVPS-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile is a heterocyclic compound with a unique structure that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under controlled conditions. The reaction is carried out at elevated temperatures, often around 50°C, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce pyrrolo-pyridine compounds with altered functional groups .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and migration. By binding to FGFR, the compound prevents the activation of downstream signaling cascades, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile stands out due to its specific substitution pattern and the presence of two cyano groups at positions 5 and 6. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H4N4

Molecular Weight

168.15 g/mol

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile

InChI

InChI=1S/C9H4N4/c10-4-7-3-6-1-2-12-9(6)13-8(7)5-11/h1-3H,(H,12,13)

InChI Key

CMHJXIMPZKRVPS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC(=C(C=C21)C#N)C#N

Origin of Product

United States

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